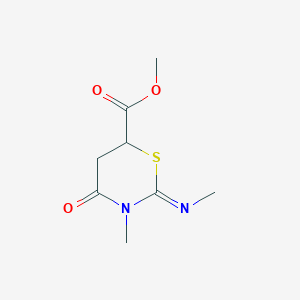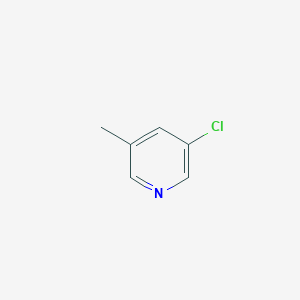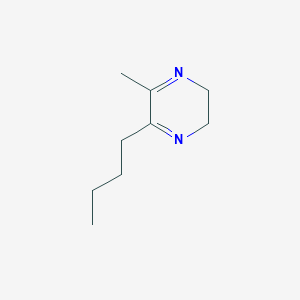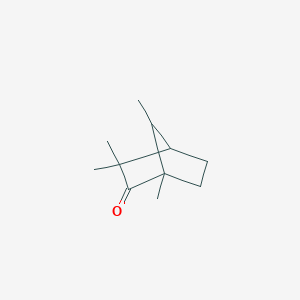
Ácido tiolano-3-carboxílico
Descripción general
Descripción
Thiolane-3-carboxylic acid is a compound that can be synthesized through various chemical reactions involving carboxylic acids and thiols. The literature suggests multiple methods for the synthesis of thiolane derivatives and related thioesters, which are compounds where a sulfur atom replaces the usual oxygen atom of the ester group. These methods include the use of thioimides, nickel-catalyzed decarbonylative thioetherification, photocatalyzed decarboxylative thiolation, and reactions involving carboxylic acids with N-iodosuccinimide .
Synthesis Analysis
The synthesis of thiolane-3-carboxylic acid and its derivatives can be achieved through several innovative approaches. One method involves the reaction of functionalized 3,6-dihydro-2H-thiopyrans with N-iodosuccinimide in the presence of carboxylic acids, leading to the formation of poly-functionalized thiolanes . Another approach is the nickel-catalyzed decarbonylative thioetherification of carboxylic acids with thiols, which has been shown to produce thioethers in high yields and is applicable to the modification of bioactive molecules . Additionally, photocatalyzed decarboxylative thiolation using a disulfide reagent and an acridine-type photocatalyst has been described for the thiolation of carboxylic acids .
Molecular Structure Analysis
The molecular structure of thiolane-3-carboxylic acid consists of a thiolane ring, which is a five-membered sulfur-containing heterocycle, with a carboxylic acid functional group attached to the third carbon of the ring. The literature does not provide specific details on the molecular structure analysis of thiolane-3-carboxylic acid, but the synthesis methods mentioned suggest that the thiolane ring can be functionalized in various ways to create a range of derivatives .
Chemical Reactions Analysis
Thiolane-3-carboxylic acid and its derivatives can participate in a variety of chemical reactions. The synthesis methods described in the literature involve reactions such as decarbonylative thioetherification, thiolation, and iodo-oxyacylation, which lead to the formation of thioethers, thiol esters, and other sulfur-containing compounds . These reactions demonstrate the versatility of thiolane-3-carboxylic acid as a building block in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiolane-3-carboxylic acid derivatives are influenced by the presence of the thiolane ring and the carboxylic acid group. While specific properties such as melting point, boiling point, and solubility are not detailed in the provided literature, the high yields and purity of the synthesized compounds suggest that they have stable and predictable properties suitable for further applications . The methods described also highlight the functional group tolerance of the reactions, indicating that the thiolane derivatives can retain their stability in the presence of various substituents.
Aplicaciones Científicas De Investigación
Síntesis orgánica
El ácido tiolano-3-carboxílico juega un papel significativo en la síntesis orgánica debido a su funcionalidad de ácido carboxílico. Puede participar en varias reacciones orgánicas como sustitución, eliminación y acoplamiento. La estructura del compuesto permite la formación de enlaces de hidrógeno con compuestos polares, lo que lleva a puntos de ebullición altos y solubilidad en solventes polares como el agua y los alcoholes .
Nanotecnología
En el ámbito de la nanotecnología, el ácido tiolano-3-carboxílico se utiliza como modificador de superficie. Mejora la dispersión e incorporación de nanopartículas metálicas o nanoestructuras de carbono como los nanotubos de carbono y el grafeno. Esto es crucial para el desarrollo de nanomateriales con propiedades mejoradas .
Química de polímeros
El ácido tiolano-3-carboxílico encuentra aplicaciones en la química de polímeros como monómero, aditivo o catalizador. Su grupo ácido carboxílico puede reaccionar con varios compuestos para formar polímeros o modificar los existentes, lo cual es esencial para crear materiales con características específicas .
Química medicinal
Los derivados de tiolano, incluido el ácido tiolano-3-carboxílico, son conocidos por sus propiedades farmacológicas. Sirven como intermediarios clave en la síntesis de medicamentos con actividades antiinflamatorias, antimicrobianas y anticancerígenas. La porción tiolano es una característica común en muchos compuestos biológicamente activos .
Inhibición de la corrosión
Los compuestos de tiolano son inhibidores efectivos de la corrosión, especialmente en aplicaciones industriales. El ácido tiolano-3-carboxílico puede ser parte de formulaciones que protegen los metales de la corrosión, extendiendo así la vida útil de los componentes y estructuras metálicos .
Electrónica orgánica
Los derivados de tiolano son integrales para el avance de la electrónica orgánica. Se utilizan en la fabricación de semiconductores orgánicos, transistores de efecto de campo orgánico (OFET) y diodos emisores de luz orgánica (OLED). Estas aplicaciones se benefician de las propiedades electrónicas que imparte el anillo tiolano .
Formulaciones anestésicas
Derivados específicos de tiolano se han utilizado como anestésicos locales. Por ejemplo, la articaína, que contiene un anillo tiolano, se utiliza como anestésico dental en Europa. El ácido tiolano-3-carboxílico podría utilizarse potencialmente para sintetizar compuestos similares .
Ciencia ambiental
En la ciencia ambiental, el ácido tiolano-3-carboxílico se puede utilizar para modificar las propiedades superficiales de los materiales que interactúan con los contaminantes. Esto puede mejorar la absorción y la descomposición de sustancias nocivas, contribuyendo a los esfuerzos de remediación ambiental .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Thiolane-3-carboxylic acid, like other thiophene derivatives, is a biologically active compound . More research is needed to identify the specific targets and their roles.
Mode of Action
It’s known that thiophene derivatives interact with various biological targets, leading to a variety of biological effects . The exact interaction of Thiolane-3-carboxylic acid with its targets and the resulting changes are areas for future research.
Biochemical Pathways
Thiolane-3-carboxylic acid, as a thiophene derivative, may be involved in various biochemical pathways. Thiophene derivatives are synthesized from tryptophan via intermediates indole-3-acetaldoxime and indole-3-acetonitrile . .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific effects of Thiolane-3-carboxylic acid at the molecular and cellular level are areas for future research.
Action Environment
It’s known that thiophene derivatives have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (ofets), and in the fabrication of organic light-emitting diodes (oleds) . This suggests that the action of Thiolane-3-carboxylic acid may be influenced by environmental factors related to these applications.
Propiedades
IUPAC Name |
thiolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNQHVPRAPQLSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18133-20-5 | |
| Record name | thiolane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tetrasodium 2-[4-[2-[4-[[2-methyl-4-(7-sulphonato-2H-naphtho[1,2-d]triazol-2-yl)phenyl]azo]-2-sulphonatophenyl]vinyl]-3-sulphonatophenyl]-2H-naphtho[1,2-d]triazole-5-sulphonate](/img/structure/B97137.png)





![Benzo[b]thiophen-4-amine](/img/structure/B97154.png)
